molecular formula C15H11NO3S B1287903 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde CAS No. 671215-62-6

1-(benzenesulfonyl)-1H-indole-5-carbaldehyde

Cat. No.: B1287903
CAS No.: 671215-62-6
M. Wt: 285.3 g/mol
InChI Key: LQORWTDKWNXPCY-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the benzenesulfonyl group and the aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis.

Scientific Research Applications

1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the sulfonylation of indole derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place at room temperature and yields the desired sulfonylated product. The aldehyde group can then be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and formylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products:

    Oxidation: 1-(Benzenesulfonyl)-1H-indole-5-carboxylic acid.

    Reduction: 1-(Benzenesulfonyl)-1H-indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    1-(Benzenesulfonyl)-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    1-(Benzenesulfonyl)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and biological activity. The presence of both the benzenesulfonyl and aldehyde groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(benzenesulfonyl)indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORWTDKWNXPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590478
Record name 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671215-62-6
Record name 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of indole-3-carboxaldehyde (100 mmol) in ethanol (500 mL) at room temperature was added potassium hydroxide (110 equiv), the mixture was stirred until total solubilization. The ethanol was completely removed in vacuum and acetone (250 mL) added followed by benzenesulfonyl chloride (110 equiv). The precipitate was filtered off and the filtrate was concentrated and recrystallized from methanol to give a white solid. Yield: 32.6% 1H NMR (500 MHz, CDCl3) δ 10.17 (s, 1H), 8.25-8.39 (m, 2H), 7.97-8.09 (m, 3H), 7.69 (t, J=7.33 Hz, 1H), 7.59 (t, J=7.5 Hz, 2H), 7.39-7.54 (m, 2H). MS (ESI) calcd for C15H11NO3S 285.1. found 286.0 [M+H]+.
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Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-5-carbaldehyde CCLXIII (2.00 g, 13.778 mmol, 1 eq.) in dichloromethane (40 mL) was added, at room temperature, tetrabutylammonium hydrogen sulfate (0.1 eq.) followed by a solution of sodium hydroxide (10.0 eq.) in water (20 mL). Phenylsulfonyl chloride (1.2 eq.) was then slowly added and the resulting mixture was stirred at room temperature for 4 hours. The reaction mixture was then diluted with water and extracted with dichloromethane. The combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (EtOAc/hexane, 20/80 to 35/65) to give 3.671 g (93% yield) of 1-benzenesulfonyl-1H-indole-5-carbaldehyde CCLXIV as a white solid.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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